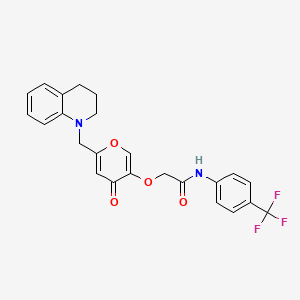
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a pyran ring, and a phenyl ring with a trifluoromethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, the pyran ring, and the phenyl ring would all contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have shown antioomycete activity against Pythium recalcitrans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is involved in the preparation of various compounds with potential antibacterial activity. For example, its derivatives have been used to synthesize hydrazone compounds, which demonstrated growth inhibition of Bacillus subtilis and Aspergillus niger, indicating potential antibacterial and antifungal applications (Le, Pham, & Nguyen, 2018).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research also explores the reaction of related compounds with arylidene malononitrile to afford isoquinoline derivatives, which are crucial in the synthesis of pyridine and fused pyridine derivatives. These compounds have broad applications in medicinal chemistry and drug design due to their diverse biological activities (Al-Issa, 2012).
Anticancer Activity
Another study focused on the synthesis of oxazole derivatives related to 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide, demonstrating significant inhibitory activities against cancer cell lines, which suggests potential applications in anticancer therapy (Liu et al., 2009).
Lubricating Grease Antioxidants
The synthesized compounds related to 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide have also been evaluated as antioxidants in lubricating greases. Their efficiency in reducing oxidation supports their potential use in enhancing the durability and performance of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Evaluation
Moreover, derivatives of this compound have undergone antimicrobial evaluation, showing promising results against various microbial strains. This indicates their potential as lead compounds for the development of new antimicrobial agents (Patel, Shaikh, & Barat, 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOADNRBARBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

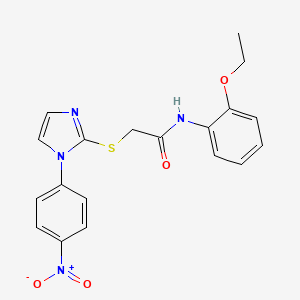
![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)
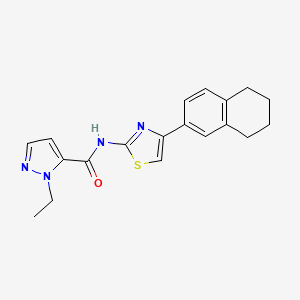
![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)
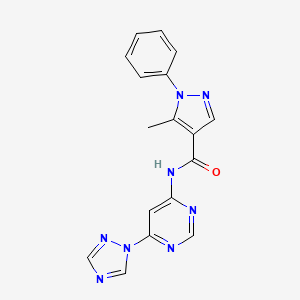


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)
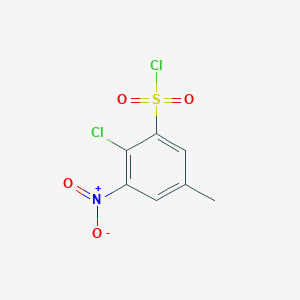
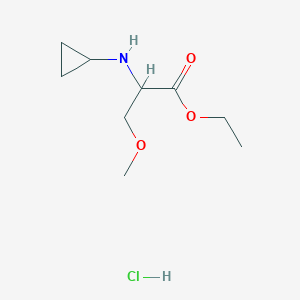
![N-isopropyl-2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2570122.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)
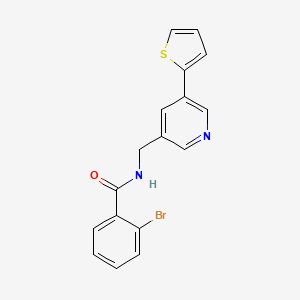
![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)